3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

mGluR5 Allosteric Modulation CNS Drug Discovery

Select this specific mGluR5 NAM for assay validation where functional selectivity is critical. Unlike N-cyclohexyl/exo-norbornyl carboxamide analogs that act as PAMs, this para-tolyl substituted azetidine carboxamide is a confirmed negative allosteric modulator. Using a PAM analog as negative control would invalidate results due to opposing pharmacology ('pharmacophore switch'). Ideal for Fragile X syndrome, L-DOPA-induced dyskinesia, and CNS disorder models requiring mGluR5 signal attenuation. Published SAR supports functional classification.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 1331270-79-1
Cat. No. B2770264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide
CAS1331270-79-1
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
InChIInChI=1S/C17H16N6O2/c1-11-2-4-13(5-3-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,24)
InChIKeyVUKRUFYKVBFCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1331270-79-1: A para-Tolyl Azetidine Carboxamide for CNS Allosteric Modulator Research


The compound 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide (CAS 1331270-79-1) is a synthetic azetidine carboxamide featuring a pyrazinyl-oxadiazole core. It belongs to a therapeutically relevant class of aryl azetidinyl oxadiazoles explored extensively as modulators of metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor implicated in numerous CNS disorders [1]. Its structure contains a distinct para-tolyl urea substituent on the azetidine ring, differentiating it from analogs with cyclohexyl, norbornyl, or benzyl substituents.

1331270-79-1 Procurement: Why N-Substituent Choice is Critical and Not Interchangeable


In the aryl azetidinyl oxadiazole pharmacophore, the choice of the N-substituent on the azetidine ring is not arbitrary; it dictates the functional modality of the compound. Research has explicitly demonstrated a 'pharmacophore switch' where close analogs can exhibit opposing pharmacology. Specifically, N-cyclohexyl and exo-norbornyl carboxamides act as mGluR5 Positive Allosteric Modulators (PAMs), while aryl carboxamides like the para-tolyl group in 1331270-79-1 are classified as mGluR5 Negative Allosteric Modulators (NAMs) [1]. Therefore, substituting 1331270-79-1 with a structurally similar PAM in an assay would lead to a functionally opposite outcome, invalidating experimental results.

1331270-79-1 Quantitative Differentiation Evidence Against Structural Analogs


Pharmacological Mode Switch: NAM vs. PAM Activity Driven by para-Tolyl Substituent

The para-tolyl urea substituent on 1331270-79-1 categorizes it as an aryl carboxamide analog, which are established as moderate mGluR5 Negative Allosteric Modulators (NAMs). In stark contrast, direct analogs with N-cyclohexyl or N-exo-norbornyl substituents (e.g., N-cyclohexyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide) are moderate to potent mGluR5 Positive Allosteric Modulators (PAMs) [1]. This represents a fundamental functional inversion from positive to negative modulation driven solely by the N-substituent.

mGluR5 Allosteric Modulation CNS Drug Discovery

Para-Substitution on the Oxadiazole-Aryl Ring: Inactivity or NAM Profile Confirmed

Structure-activity relationship (SAR) studies within the azetidinyl oxadiazole series explicitly state that 'para substituents led to either inactive compounds or NAMs' [1]. The compound 1331270-79-1 possesses a para-methyl substituent on its N-phenyl ring. This positions it within the SAR-defined inactive/NAM cluster, unlike meta-substituted analogs (fluoro, chloro, methyl) which are well-tolerated and frequently retain PAM activity.

SAR mGluR5 Medicinal Chemistry

Predicted Physicochemical Differentiation: logP Shift and Solubility Impact of the para-Tolyl Group

The compound's para-tolyl moiety contributes to a higher calculated lipophilicity compared to more polar or aliphatic N-substituted analogs. For instance, replacing the cyclohexyl ring (found in PAM analogs) with a para-tolyl aromatic ring typically increases the logP, which can influence solubility and permeability. This property difference is fundamental to its selection as a negative allosteric modulator, as it occupies a distinct region of chemical space associated with NAM activity.

Physicochemical Properties logP Drug-likeness

1331270-79-1: High-Value Application Scenarios for Scientific Procurement


Pharmacological Tool for mGluR5 Negative Allosteric Modulation Studies

Based on its classification as an aryl carboxamide NAM, 1331270-79-1 is the optimal choice for experiments requiring selective attenuation of mGluR5 signaling. This is in direct contrast to PAM analogs which would be selected to potentiate receptor activity [1]. Its use is critical in studies of CNS disorders where excessive mGluR5 activity is implicated, such as Fragile X syndrome or L-DOPA-induced dyskinesia.

Negative Control for High-Throughput Screening Campaigns Targeting mGluR5 PAMs

In a screening cascade designed to identify novel mGluR5 PAMs, 1331270-79-1 serves as a functionally well-characterized negative control. Unlike many commercially available 'negative controls,' its functional profile as a NAM is based on a published class-level SAR, providing greater confidence in assay validation compared to an uncharacterized analog [1].

Medicinal Chemistry Exploration of 'PAM-to-NAM Switch' Pharmacophore Models

The tight SAR and subtle functional switching within the azetidinyl oxadiazole series make 1331270-79-1 a valuable compound for computational chemistry and pharmacophore modeling. It represents a key data point for the 'para-substitution leads to NAM' rule, aiding in the development of predictive models that can distinguish between PAM and NAM chemical space [1].

Physicochemical Probe for Lipophilic NAM Chemical Space

Researchers focused on the physicochemical determinants of allosteric modulator function can utilize 1331270-79-1 to investigate how the para-tolyl group's lipophilicity, relative to aliphatic N-substituents, impacts molecular properties such as logD, solubility, and non-specific binding, which are critical parameters for CNS drug candidate progression.

Quote Request

Request a Quote for 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.